molecular formula C15H21N3O4S B7715046 N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE CAS No. 948006-10-8

N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B7715046
CAS No.: 948006-10-8
M. Wt: 339.4 g/mol
InChI Key: BLELNPDUIOKJSA-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C13H17N3O2S This compound is characterized by its unique structure, which includes a piperidine ring, a carbamoylphenyl group, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the carbamoylphenyl group. The ethanesulfonyl group is then introduced through a sulfonation reaction. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome and the purity of the final product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a precursor for developing new drugs or as an active pharmaceutical ingredient.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action depends on the compound’s specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide compounds, such as:

  • N-(4-CARBAMOYLPHENYL)-PIPERIDINE-3-CARBOXAMIDE
  • N-(4-SULFONYL)PHENYL-PIPERIDINE-3-CARBOXAMIDE

Uniqueness

What sets N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-23(21,22)18-9-3-4-12(10-18)15(20)17-13-7-5-11(6-8-13)14(16)19/h5-8,12H,2-4,9-10H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLELNPDUIOKJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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